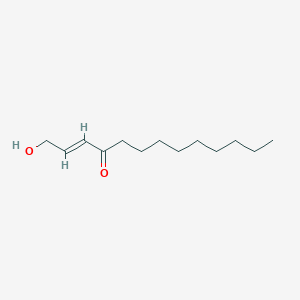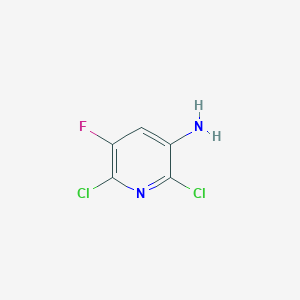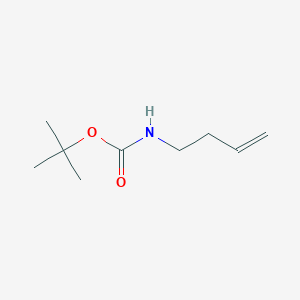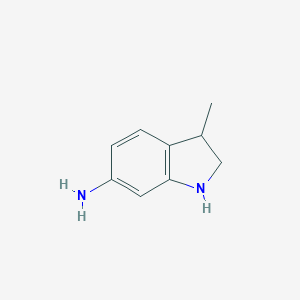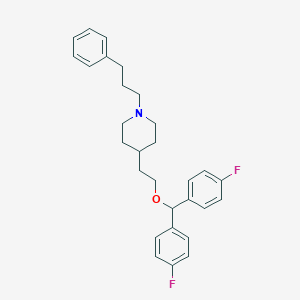
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine, also known as Fentanyl, is a synthetic opioid that is used as a pain medication. It is a powerful analgesic that is approximately 50-100 times more potent than morphine. Fentanyl is commonly used in surgical settings and for the management of chronic pain in cancer patients.
Scientific Research Applications
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has been extensively studied for its analgesic properties. It is commonly used in clinical settings for the management of pain in cancer patients and for the induction and maintenance of anesthesia during surgery. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Mechanism Of Action
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine binds to the mu-opioid receptor in the central nervous system, producing analgesia and sedation. It also has an effect on the respiratory system, reducing the sensitivity of the respiratory centers in the brainstem to carbon dioxide levels. This can lead to respiratory depression, which is a potential side effect of fentanyl use.
Biochemical And Physiological Effects
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, as well as miosis (pupil constriction), nausea, and vomiting. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine can also cause a decrease in blood pressure and heart rate.
Advantages And Limitations For Lab Experiments
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of advantages and limitations for use in lab experiments. Its potency makes it useful for studying the opioid receptor system and for testing the efficacy of new analgesic drugs. However, its potential for respiratory depression and other side effects means that it must be used with caution in animal studies.
Future Directions
There are a number of potential future directions for research on fentanyl. One area of interest is the development of new analgesic drugs that are more effective and have fewer side effects than fentanyl. Another area of interest is the use of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of fentanyl use, particularly in chronic pain patients.
Synthesis Methods
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline and para-fluoro-benzyl chloride in the presence of sodium carbonate to form 4-anilino-N-phenethyl-4-piperidine. This intermediate is then reacted with 4-fluoro-benzyl chloride in the presence of potassium carbonate to form 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine.
properties
CAS RN |
152127-26-9 |
|---|---|
Product Name |
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine |
Molecular Formula |
C29H33F2NO |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C29H33F2NO/c30-27-12-8-25(9-13-27)29(26-10-14-28(31)15-11-26)33-22-18-24-16-20-32(21-17-24)19-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,24,29H,4,7,16-22H2 |
InChI Key |
QWAAKIRPIKMRGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Other CAS RN |
152127-26-9 |
synonyms |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine O 526 O-526 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



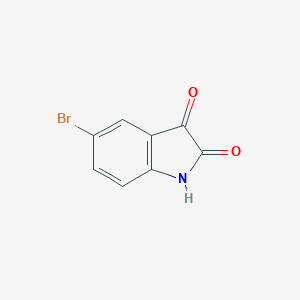

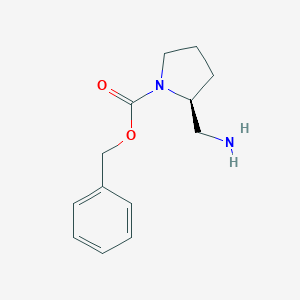
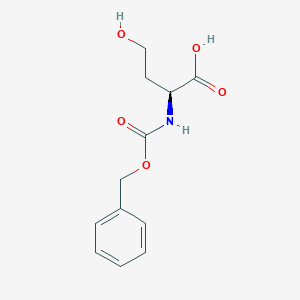
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)

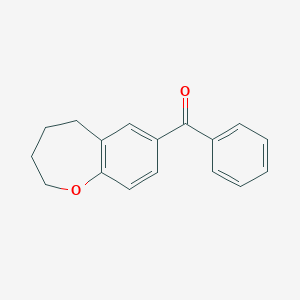
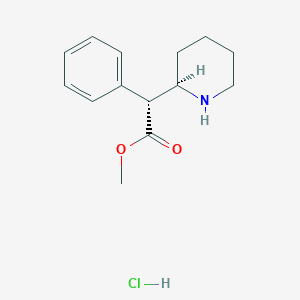
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
